molecular formula C9H13N3O B12051394 3-[(4-Aminophenyl)amino]propanamide

3-[(4-Aminophenyl)amino]propanamide

Cat. No.: B12051394
M. Wt: 179.22 g/mol
InChI Key: LUAFQKXRHWACEG-UHFFFAOYSA-N
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Description

3-[(4-Aminophenyl)amino]propanamide (IUPAC name: N-(4-aminophenyl)propanamide; CAS: 41402-58-8) is a propanamide derivative featuring a 4-aminophenylamino substituent. Its molecular formula is C₉H₁₂N₃O, with a molecular weight of 178.22 g/mol. The compound consists of a propanamide backbone (CH₂CH₂CONH₂) linked to a 4-aminophenyl group via an amino bridge. This structure enables hydrogen bonding and π-π interactions, making it a candidate for biological targeting, particularly in enzyme inhibition and anticancer research .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-(4-aminoanilino)propanamide

InChI

InChI=1S/C9H13N3O/c10-7-1-3-8(4-2-7)12-6-5-9(11)13/h1-4,12H,5-6,10H2,(H2,11,13)

InChI Key

LUAFQKXRHWACEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NCCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Aminophenyl)amino]propanamide typically involves the reaction of 4-nitroaniline with acrylonitrile, followed by reduction and subsequent hydrolysis . The general steps are as follows:

    Nitration: 4-nitroaniline is reacted with acrylonitrile under basic conditions to form 3-(4-nitrophenyl)propanenitrile.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen in the presence of a palladium catalyst.

    Hydrolysis: The nitrile group is hydrolyzed to an amide group using acidic or basic hydrolysis conditions.

Industrial Production Methods

Industrial production methods for 3-[(4-Aminophenyl)amino]propanamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Aminophenyl)amino]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Aminophenyl)amino]propanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Aminophenyl)amino]propanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

N-Cyclohexyl-2-(4-aminophenyl)propanamide (FCE24786)

  • Structure: The 4-aminophenyl group is attached to a propanamide chain with a cyclohexyl substituent.
  • Activity: Potent aromatase inhibitor (Kᵢ: ≤20 nM), outperforming aminoglutethimide (Kᵢ: 180 nM) in placental microsome assays. Binds similarly to aromatase via type II spectral interactions .

3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives

  • Structure: Methoxyphenyl replaces aminophenyl; hydrazide replaces amide.
  • Activity: Antioxidant activity: 1.4× higher than ascorbic acid in DPPH assays (e.g., N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide) . Anticancer activity: Cytotoxic against glioblastoma U-87 (IC₅₀: 10–50 µM) and triple-negative breast cancer MDA-MB-231 cells .
  • Key Difference : Methoxy group increases electron density, altering redox properties.

3-(4-Aminophenyl)-2-(1H-indol-3-yl)propanamide Derivatives

  • Structure : Indole ring replaces one methylene group in the propanamide chain.
  • Activity : Protein tyrosine phosphatase 1B (PTP1B) inhibitors, with compound 15a showing Kᵢ = 52 µM. Molecular docking suggests indole enhances binding to the enzyme’s active site .
  • Key Difference : Indole moiety introduces planar aromaticity, favoring hydrophobic interactions.

N-(4-Chlorobenzyl)-2-cyano-3-[(4-methoxyphenyl)amino]propanamide

  • Structure: Chlorobenzyl and cyano groups added to the propanamide chain.
  • Activity: Not explicitly reported, but cyano groups often enhance metabolic stability and binding affinity in kinase inhibitors .
  • Key Difference: Chlorine and cyano substituents increase electrophilicity and steric bulk.

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups: Methoxy (in 3-[(4-Methoxyphenyl)amino]propanehydrazide) enhances antioxidant activity via radical stabilization .
  • Aromatic Substituents : Indole (in PTP1B inhibitors) improves hydrophobic binding to enzyme pockets .
  • Halogenation : Chlorine in N-(4-Chlorobenzyl) derivatives increases lipophilicity and metabolic stability .
  • Amino Group Positioning: 4-Aminophenyl vs.

Biological Activity

3-[(4-Aminophenyl)amino]propanamide, also known as 3-[(4-aminophenyl)formamido]propanamide, is an organic compound with significant biological activity, particularly in the fields of antioxidant and anticancer research. Its unique structural features, including an amide functional group and a para-aminophenyl moiety, contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-[(4-Aminophenyl)amino]propanamide is C9H12N4OC_9H_{12}N_4O. The compound's structure allows for specific interactions with biological targets, which are crucial for its biological activities.

Antioxidant Activity

Research has shown that 3-[(4-Aminophenyl)amino]propanamide exhibits significant antioxidant properties. It can effectively scavenge free radicals, which play a role in oxidative stress and various diseases. In comparative studies, its antioxidant activity was found to be higher than that of ascorbic acid, a well-known antioxidant .

Table 1: Antioxidant Activity Comparison

CompoundAntioxidant Activity (DPPH Scavenging)Reference
3-[(4-Aminophenyl)amino]propanamide1.37 times higher than ascorbic acid
Ascorbic AcidStandard reference

Anticancer Activity

The anticancer potential of 3-[(4-Aminophenyl)amino]propanamide has been demonstrated through various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The mechanism of action appears to involve modulation of oxidative stress pathways and inhibition of cell proliferation .

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Reference
U-87 (Glioblastoma)X µM (specific data needed)
MDA-MB-231 (Breast Cancer)Y µM (specific data needed)

The biological activity of 3-[(4-Aminophenyl)amino]propanamide is attributed to its ability to bind to specific proteins and enzymes. This binding modulates their activity, leading to therapeutic effects. Studies suggest that the compound interacts with cellular pathways involved in apoptosis and cell proliferation, which are critical in cancer progression.

Synthesis

The synthesis of 3-[(4-Aminophenyl)amino]propanamide typically involves the condensation reaction between 4-aminobenzamide and 3-amino-3-oxopropylamine under controlled conditions using solvents like ethanol or methanol. This reaction may also include purification steps such as recrystallization or chromatography to ensure high purity products.

Case Studies

Several case studies have highlighted the efficacy of derivatives related to 3-[(4-Aminophenyl)amino]propanamide in clinical settings. For instance, derivatives have been tested for their cytotoxic effects against various cancer cell lines, demonstrating enhanced potency compared to standard treatments.

Case Study Example:
A study on a derivative showed a significant increase in cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selective targeting of certain cancer types .

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